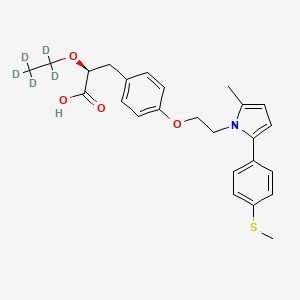
Saroglitazar-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saroglitazar-d5 is a deuterated form of Saroglitazar, a drug primarily used for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes . This dual action helps in managing lipid and glucose levels in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar-d5 involves the incorporation of deuterium atoms into the Saroglitazar molecule. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available starting materials.
Deuterium Incorporation: Deuterium atoms are introduced through specific chemical reactions, often involving deuterated reagents or solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Saroglitazar-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Saroglitazar-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Saroglitazar.
Biology: Employed in biological studies to understand its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in managing lipid and glucose levels in patients with metabolic disorders.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and formulations.
作用機序
Saroglitazar-d5 exerts its effects through its dual action as a PPARα and PPARγ agonist . The mechanism involves:
PPARα Activation: Activation of PPARα leads to the reduction of triglycerides and other lipids in the blood.
PPARγ Activation: Activation of PPARγ improves insulin sensitivity, leading to better glucose utilization and lower blood sugar levels.
類似化合物との比較
Similar Compounds
Pioglitazone: Another PPARγ agonist used for managing type 2 diabetes.
Fenofibrate: A PPARα agonist used for treating hypertriglyceridemia.
Rosiglitazone: A PPARγ agonist similar to pioglitazone.
Uniqueness of Saroglitazar-d5
This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to manage both lipid and glucose levels effectively . This dual action distinguishes it from other compounds that typically target only one PPAR subtype.
特性
分子式 |
C25H29NO4S |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid |
InChI |
InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i1D3,4D2 |
InChIキー |
MRWFZSLZNUJVQW-FGXDTBAYSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
正規SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


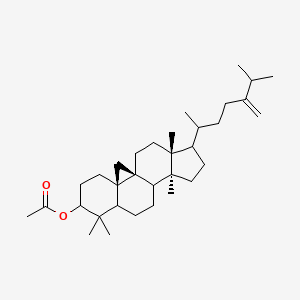
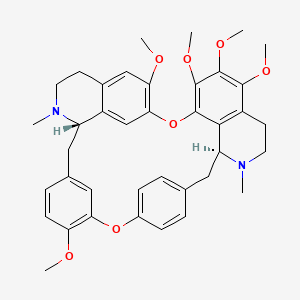
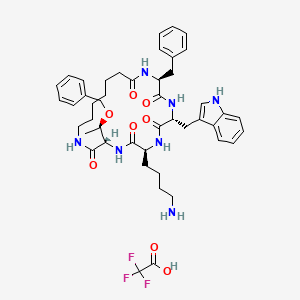
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
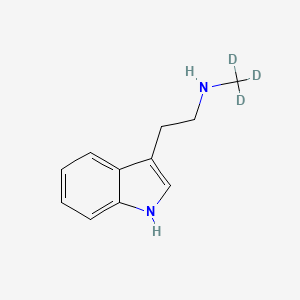
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)


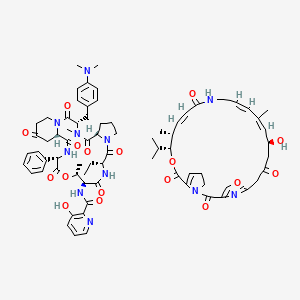
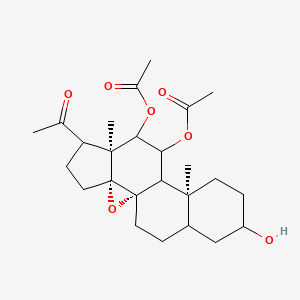
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
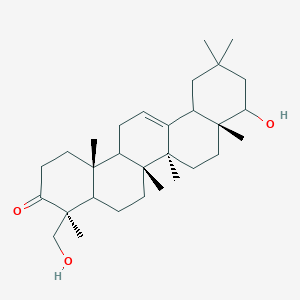
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
